2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often associated with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound, often under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and an aldehyde or ketone to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide linkage, potentially altering the compound’s biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or hydrazides.
Substitution: Compounds with modified halogen positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and halogenated phenyl groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to inhibit specific enzymes or receptors is of particular interest in developing new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also find applications in the design of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The halogen atoms may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide stands out due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H15Cl3FN5OS |
---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H15Cl3FN5OS/c24-15-6-4-14(5-7-15)22-30-31-23(32(22)17-10-8-16(25)9-11-17)34-13-21(33)29-28-12-18-19(26)2-1-3-20(18)27/h1-12H,13H2,(H,29,33)/b28-12- |
InChI Key |
FXDCRPMVWSOSLE-NVJOKUIPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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